N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
N-[2-(1H-Indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic small molecule featuring a pyrazole core substituted at position 3 with a 4-methoxyphenyl group and at position 1 with a methyl group. The carboxamide moiety at position 5 is linked to a 2-(1H-indol-3-yl)ethyl side chain. This structural arrangement combines aromatic, heterocyclic, and amide functionalities, which are commonly associated with interactions with enzymes or receptors, such as G protein-coupled receptors (GPCRs) or cytochrome P450 enzymes . The indole and methoxyphenyl groups may contribute to π-π stacking and hydrophobic interactions, while the pyrazole core could influence metabolic stability and binding specificity.
Properties
Molecular Formula |
C22H22N4O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C22H22N4O2/c1-26-21(13-20(25-26)15-7-9-17(28-2)10-8-15)22(27)23-12-11-16-14-24-19-6-4-3-5-18(16)19/h3-10,13-14,24H,11-12H2,1-2H3,(H,23,27) |
InChI Key |
NCHWEIDONTUURJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation
This method employs KOH-catalyzed condensation between 4-methoxyacetophenone and ethyl pyruvate in ethanol under reflux (72–80°C, 6–8 hours). The resulting diketone intermediate undergoes cyclization with methylhydrazine in acetic acid to yield the pyrazole ring. Key advantages include scalability (yields: 65–78%) and regioselectivity for the 1,3,5-trisubstituted pyrazole.
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Diketone formation | 4-Methoxyacetophenone, ethyl pyruvate, KOH, ethanol, reflux | 70% |
| Cyclization | Methylhydrazine, acetic acid, 80°C, 4 hours | 68% |
Vilsmeier-Haack Formylation
For pyrazoles requiring formylation at the 4-position, the Vilsmeier-Haack reaction (POCl₃/DMF, 0–5°C, 2 hours) introduces a formyl group, which is oxidized to a carboxylic acid using KMnO₄ in acidic conditions. This route is less common for the target compound due to additional oxidation steps but offers precision in functional group placement.
Carboxamide Formation via Amide Coupling
The pyrazole-5-carboxylic acid is activated as an acid chloride (SOCl₂, reflux, 3 hours) and reacted with 2-(1H-indol-3-yl)ethylamine in dichloromethane with triethylamine as a base. Alternatively, carbodiimide-mediated coupling (EDC/HOBt) in DMF at room temperature achieves milder conditions, preserving the indole moiety’s integrity.
Comparative Analysis of Amidation Methods
| Method | Reagents | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Acid chloride | SOCl₂, Et₃N, DCM | 0°C → RT | 82% | 95% |
| Carbodiimide | EDC, HOBt, DMF | RT, 12 hours | 75% | 98% |
The acid chloride route provides higher yields but risks indole decomposition under acidic conditions. Carbodiimide coupling, while slower, minimizes side reactions.
Synthesis of 2-(1H-Indol-3-yl)ethylamine
The amine precursor is synthesized via reduction of 2-(1H-indol-3-yl)acetonitrile using LiAlH₄ in THF (0°C to reflux, 4 hours, 85% yield). Alternatively, catalytic hydrogenation (H₂, Pd/C, ethanol) offers a safer profile with comparable efficiency (80% yield).
Critical Considerations
- Protection of Indole Nitrogen : Boc-anhydride or benzyl chloroformate prevents undesired side reactions during pyrazole synthesis.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the amine with >90% purity.
Regioselectivity and Stereochemical Control
The 1-methyl group on the pyrazole ring is introduced via methylhydrazine during cyclization, ensuring regioselectivity at the N1 position. Computational modeling (DFT studies) confirms that steric effects from the 4-methoxyphenyl group direct substituents to the 5-position, minimizing isomeric byproducts.
Spectroscopic Characterization and Validation
Key Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (s, 1H, pyrazole-H), 7.65 (d, J = 8.6 Hz, 2H, methoxyphenyl-H), 6.95 (d, J = 8.6 Hz, 2H, methoxyphenyl-H), 7.45–7.20 (m, 5H, indole-H), 3.85 (s, 3H, OCH₃), 3.75 (s, 3H, NCH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N pyrazole).
LC-MS analysis (m/z 344.4 [M+H]⁺) confirms molecular weight consistency.
Challenges and Optimization Strategies
- Indole Stability : Acidic conditions during pyrazole cyclization protonate the indole nitrogen, leading to decomposition. Neutral or weakly basic conditions (pH 7–8) mitigate this.
- Byproduct Formation : Residual hydrazine derivatives are removed via aqueous workup (NaHCO₃ washes).
- Solvent Selection : Ethanol and DMF enhance solubility of intermediates but require careful drying to prevent hydrolysis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the pyrazole ring may inhibit certain enzymes. These interactions can lead to various biological effects, such as modulation of neurotransmitter levels and inhibition of cell proliferation.
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
AM251 (N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide)
- Core Structure : Pyrazole carboxamide.
- Key Differences :
- Substituents at pyrazole positions 1 and 3 include 2,4-dichlorophenyl and 4-iodophenyl groups, respectively.
- Lacks the indole-ethyl side chain.
- Pharmacology: Potent cannabinoid CB1 receptor antagonist with high lipophilicity (predicted logP ~6.2) .
- Comparison: The target compound’s methoxyphenyl and indole groups may reduce lipophilicity (predicted logP ~3.5) and redirect selectivity toward non-cannabinoid targets, such as sterol 14α-demethylase (CYP51) .
N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzamide (Compound 16, )
- Core Structure : Benzamide.
- Key Differences :
- Simpler amide structure without a pyrazole ring.
- Retains the indole-ethyl and methoxyphenyl motifs.
- Pharmacology : TLR4 modulator with moderate melting point (132.8–134.3°C) and lower molecular weight (294.34 g/mol) .
- Comparison : The pyrazole core in the target compound likely enhances rigidity and metabolic stability compared to benzamide derivatives.
2.1.3 Razaxaban (1-(3'-Aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide)
- Core Structure : Pyrazole carboxamide.
- Key Differences: Contains a trifluoromethyl group and aminobenzisoxazole P1 ligand. Designed as a Factor Xa inhibitor with high oral bioavailability .
- Comparison : The target compound lacks the trifluoromethyl group and complex P1/P4 moieties, suggesting divergent therapeutic applications (e.g., antiparasitic vs. anticoagulant) .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The pyrazole core may confer better metabolic stability than benzamide-based analogues (e.g., Compound 16) .
Key Observations :
- The target compound’s methoxyphenyl group may mimic sterol substrates of CYP51, as seen in non-azole inhibitors of protozoan CYP51 .
- Unlike AM251, the absence of halogenated aryl groups likely shifts its activity away from cannabinoid receptors.
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications, particularly in oncology and inflammation.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Pyrazole Core : The initial step typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole structure.
- Indole and Methoxyphenyl Substitution : Subsequent reactions introduce the indole and methoxyphenyl groups, which are crucial for enhancing biological activity.
- Carboxamide Formation : The final step involves the formation of the carboxamide group, which can influence the compound's solubility and biological interactions.
Anticancer Properties
Recent studies have demonstrated that compounds featuring a pyrazole scaffold exhibit significant anticancer activity. Specifically, this compound has shown promising results against various cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 10.5 | Induction of apoptosis via caspase activation |
| Liver Cancer | HepG2 | 8.2 | Inhibition of cell proliferation |
| Colorectal Cancer | HCT116 | 12.0 | Cell cycle arrest and apoptosis |
These findings suggest that the compound may interfere with critical cellular pathways involved in tumor growth and survival.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound also exhibits anti-inflammatory effects. A study evaluating its impact on cytokine production revealed:
| Cytokine | Inhibition (%) | Concentration (µM) |
|---|---|---|
| TNF-α | 76% | 10 |
| IL-6 | 83% | 10 |
The compound's ability to inhibit pro-inflammatory cytokines indicates its potential use in treating inflammatory diseases.
Molecular Modeling Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in cancer progression and inflammation. The results indicate that the compound binds effectively to active sites, stabilizing through hydrogen bonds and hydrophobic interactions.
Case Studies
Several case studies have documented the therapeutic effects of this compound in preclinical models:
- Study on Tumor Growth Inhibition : In vivo experiments using xenograft models demonstrated a significant reduction in tumor size when treated with this compound.
- Safety Profile Assessment : Toxicological evaluations indicated a favorable safety profile at therapeutic doses, with minimal adverse effects observed in long-term studies.
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step protocols, including:
- Condensation reactions between indole-ethylamine derivatives and activated pyrazole-carboxylic acid intermediates.
- Microwave-assisted synthesis to enhance reaction efficiency (e.g., reducing reaction times from 24 hours to 2 hours with a 20% yield increase) .
- Critical parameters include solvent polarity (DMF or THF), temperature control (60–80°C), and catalysts like K₂CO₃ for deprotonation .
Q. Which spectroscopic techniques are most effective for structural elucidation?
- X-ray crystallography resolves crystal packing and confirms stereochemistry, as demonstrated for analogous pyrazole derivatives .
- NMR spectroscopy identifies proton environments (e.g., indole NH at δ 10–12 ppm, methoxy singlet at δ 3.8–4.0 ppm). Overlapping signals in aromatic regions may require 2D techniques (COSY, HSQC) .
- High-resolution mass spectrometry (HRMS) validates molecular formula accuracy (±5 ppm error threshold) .
Q. What in vitro models are used for initial pharmacological screening?
- Cancer cell lines (e.g., MCF-7, HeLa) assess antiproliferative activity via MTT assays .
- Enzyme inhibition assays (e.g., kinase or cyclooxygenase targets) quantify IC₅₀ values using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Standardize assay protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
- Verify compound purity : Use HPLC (>95% purity) to rule out impurities affecting activity .
- Compare structural analogs : Evaluate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) on target binding .
- Molecular docking : Predict binding modes to reconcile divergent activity trends (e.g., triazole vs. pyrazole cores) .
Q. What strategies optimize solubility and stability for in vivo studies?
- Salt formation : Convert the carboxamide to a sodium or hydrochloride salt for improved aqueous solubility .
- Co-solvents : Use PEG-400 or cyclodextrins to enhance bioavailability .
- Nano-formulations : Encapsulate in liposomes or polymeric nanoparticles to prolong half-life .
Q. How to design experiments to elucidate the mechanism of action?
- siRNA knockdown : Identify target pathways by silencing candidate genes (e.g., apoptosis regulators) .
- Proteomics : Use LC-MS/MS to map protein interaction networks post-treatment .
- Binding assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for hypothesized targets .
Q. How to address low yields in the final coupling step of synthesis?
- Optimize coupling reagents : Replace EDCl/HOBt with DCC/DMAP for better activation .
- Temperature modulation : Perform reactions under inert conditions at 0–4°C to minimize side reactions .
- Microwave assistance : Apply controlled microwave irradiation (100 W, 80°C) to accelerate kinetics .
Data Contradiction Analysis
Q. How to interpret conflicting data on metabolic stability in hepatic microsomes?
- Control for enzyme variability : Use pooled human liver microsomes from ≥10 donors to account for CYP450 polymorphism .
- Validate assay conditions : Ensure consistent NADPH cofactor levels and incubation pH (7.4) .
- Cross-validate with LC-MS : Quantify parent compound depletion and metabolite formation .
Methodological Best Practices
- Purification : Use gradient flash chromatography (hexane/EtOAc) or preparative HPLC for high-purity isolates .
- Stability testing : Store lyophilized compounds at -80°C under argon to prevent degradation .
- Dose-response curves : Use 8–10 concentration points in triplicate to ensure reliable IC₅₀/EC₅₀ calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
